

Application of Octyl Sulfate as an Ion-Pairing Reagent in Chromatography

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Compound of Interest

Compound Name: Octyl sulfate

Cat. No.: B1235777

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Introduction

Sodium **octyl sulfate** is an anionic surfactant and a versatile ion-pairing reagent frequently employed in reversed-phase high-performance liquid chromatography (RP-HPLC).^{[1][2][3][4]} Its utility lies in its ability to enhance the retention and resolution of polar and ionic compounds, such as pharmaceuticals and biomolecules, on nonpolar stationary phases.^{[5][6]} The underlying principle of ion-pair chromatography involves the addition of a counter-ion (the ion-pairing reagent) to the mobile phase. This reagent forms a neutral ion pair with the charged analyte, increasing its hydrophobicity and thereby its affinity for the reversed-phase column.^[6] The C8 alkyl chain of **octyl sulfate** provides a moderate degree of hydrophobicity, making it a suitable choice for a range of analytes. This document provides detailed application notes and protocols for the use of **octyl sulfate** in the chromatographic analysis of catecholamines and the drug combination of atenolol and indapamide.

Application Note 1: Analysis of Catecholamines

This application note describes a sensitive and specific method for the determination of free catecholamines (norepinephrine, epinephrine, and dopamine) in biological samples, such as urine, using ion-pair reversed-phase HPLC with electrochemical detection.^[1] The use of sodium **octyl sulfate** as an ion-pairing reagent allows for the successful retention and separation of these highly polar neurotransmitters on a C18 stationary phase.

Quantitative Data

Analyte	Retention Time (min)	Linearity Range	Relative Variation (%)
Norepinephrine	Approx. 9	Not Specified	± 0.9
Epinephrine	Approx. 11	Not Specified	± 2.7
Dopamine	Approx. 15	Not Specified	± 2.0

Table 1: Chromatographic data for the analysis of catecholamines using sodium **octyl sulfate** as an ion-pairing reagent. The retention times are approximate, and the relative variation was determined from 20 sequential injections of a urine control sample.[\[1\]](#)

Experimental Protocol

1. Materials and Reagents:

- Sodium **octyl sulfate** (HPLC grade)[\[1\]](#)
- Methanol (HPLC grade)[\[1\]](#)
- Phosphate buffer components (e.g., sodium phosphate monobasic, phosphoric acid)[\[1\]](#)
- EDTA disodium salt (Na₂EDTA)[\[1\]](#)
- Catecholamine standards (norepinephrine, epinephrine, dopamine)[\[1\]](#)
- Perchloric acid[\[1\]](#)
- Ultrapure water[\[1\]](#)
- C18 reversed-phase HPLC column[\[1\]](#)

2. Mobile Phase Preparation:

- Prepare a 0.10 mol/L phosphate buffer and adjust the pH to 2.5 with phosphoric acid.[\[1\]](#)
- Dissolve sodium **octyl sulfate** in the phosphate buffer to a final concentration of 300 mg/L.[\[1\]](#)

- Add Na₂EDTA to the solution to a final concentration of 1 mmol/L.[\[1\]](#)
- Prepare the final mobile phase by mixing the aqueous solution with methanol in a 10:1 (v/v) ratio.[\[1\]](#)
- Degas the mobile phase prior to use.

3. Standard Solution Preparation:

- Prepare a stock solution of catecholamine standards in 0.1 mol/L perchloric acid.[\[1\]](#)
- Prepare working solutions daily by diluting the stock solution in 0.1 mol/L phosphate buffer (pH 6.0).[\[1\]](#)

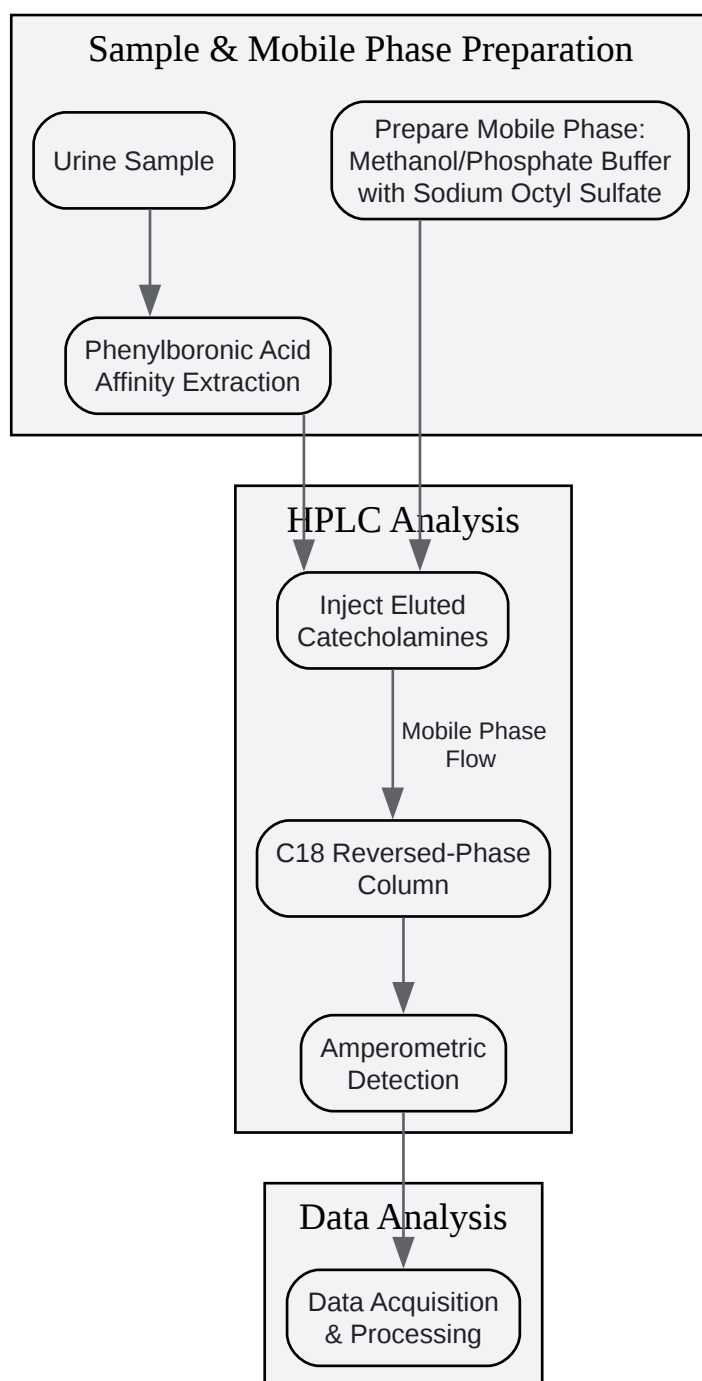
4. Chromatographic Conditions:

- Column: C18 reversed-phase column[\[1\]](#)
- Mobile Phase: 1:10 (v/v) mixture of methanol and 0.10 mol/l phosphate buffer (pH 2.5) containing 1 mmol/l Na₂EDTA and 300 mg/l sodium **octyl sulfate**.[\[1\]](#)
- Flow Rate: 1.0 - 2.0 ml/min[\[1\]](#)
- Detection: Amperometric detection[\[1\]](#)

5. Sample Preparation (Urine):

- Extract free catecholamines from urine using an on-line phenylboronic acid affinity column.[\[1\]](#)
- Elute the catecholamines from the affinity column and inject them onto the HPLC system.[\[1\]](#)

Experimental Workflow



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Caption: Workflow for Catecholamine Analysis.

Application Note 2: Simultaneous Estimation of Atenolol and Indapamide in Pharmaceutical Formulations

This application note details a validated ion-pairing reversed-phase HPLC method for the simultaneous quantification of atenolol and indapamide in bulk and tablet dosage forms.^{[7][8]} The inclusion of octane sulfonic acid (a salt of **octyl sulfate**) in the mobile phase improves the resolution between the two drug substances.^[7]

Quantitative Data

Analyte	Retention Time (tR) (min)	Linearity Range (µg/ml)	Mean Recovery (%)
Atenolol	2.0	1 - 250	100.48
Indapamide	6.1	1 - 25	99.82

Table 2: Chromatographic data for the simultaneous analysis of atenolol and indapamide using octane sulfonic acid as the ion-pairing reagent.^{[7][8]}

Experimental Protocol

1. Materials and Reagents:

- Octane sulfonic acid sodium salt (HPLC grade)^[7]
- Methanol (HPLC grade)^[7]
- Orthophosphoric acid^[2]
- Ultrapure water^[7]
- Atenolol and Indapamide working standards^[7]
- C18 HPLC column (e.g., 150 x 4.6 mm, 5 µm)^{[7][8]}

2. Mobile Phase Preparation:

- Prepare a 0.1% (w/v) solution of octane sulfonic acid sodium salt in water.[7][8]
- Mix this solution with methanol in a 55:45 (v/v) ratio.[7][8]
- Adjust the pH of the final mixture to 2.8 ± 0.1 with orthophosphoric acid.[2][7]
- Filter the mobile phase through a 0.45 μm nylon filter and degas in an ultrasonic bath for 15 minutes prior to use.[2]

3. Standard Solution Preparation:

- Prepare individual stock solutions of atenolol and indapamide in the mobile phase.
- From the stock solutions, prepare working standard solutions of mixed atenolol and indapamide at appropriate concentrations for calibration.

4. Chromatographic Conditions:

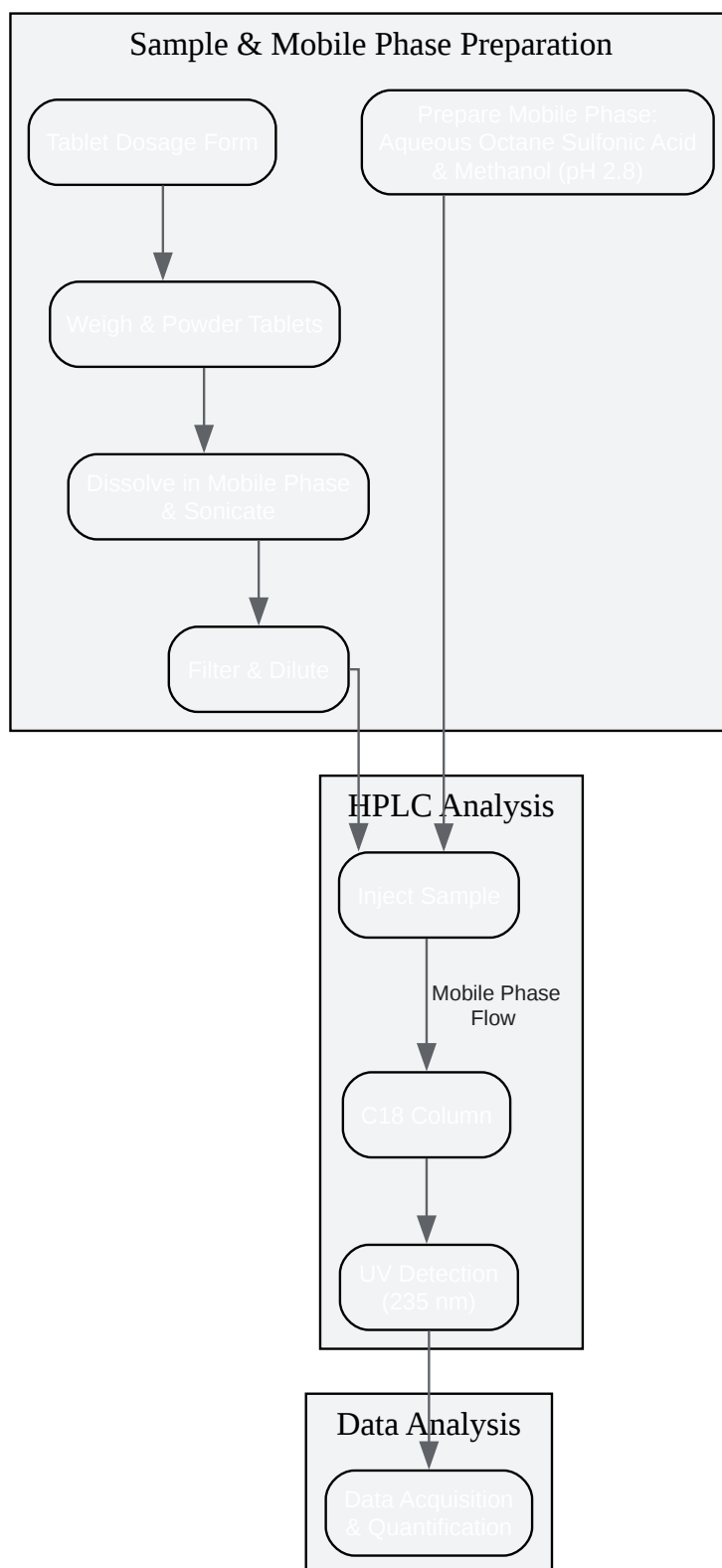
- Column: C18, 150 x 4.6 mm i.d., 5 μm particle size[7][8]
- Mobile Phase: 0.1% (w/v) octane sulfonic acid sodium salt in water:methanol (55:45 v/v), pH 2.8[7][8]
- Flow Rate: 1.0 ml/min[2]
- Injection Volume: 20 μl [7]
- Detection: UV at 235 nm[7][8]
- Column Temperature: Ambient[7]

5. Sample Preparation (Tablets):

- Weigh and powder twenty tablets.[2][7]
- Accurately weigh a portion of the powdered tablets equivalent to 50 mg of atenolol and 2.5 mg of indapamide and transfer to a 50 ml volumetric flask.[2][7]

- Add the mobile phase, sonicate for 15 minutes, and then dilute to volume with the mobile phase.[\[2\]](#)[\[7\]](#)
- Filter the solution through a 0.45 μm syringe filter.[\[2\]](#)[\[7\]](#)
- Dilute 1 ml of the filtrate to 10 ml with the mobile phase to obtain a final concentration of approximately 100 $\mu\text{g/ml}$ of atenolol and 5 $\mu\text{g/ml}$ of indapamide.[\[2\]](#)[\[7\]](#)

Experimental Workflow



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Caption: Workflow for Atenolol & Indapamide Analysis.

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